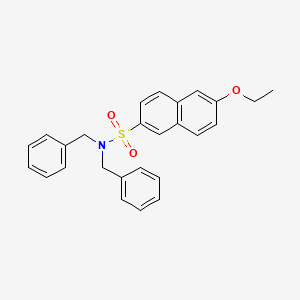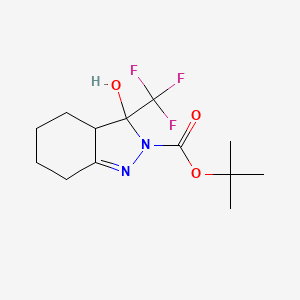
N'-9H-fluoren-9-yl-N,N-diphenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-9H-fluoren-9-yl-N,N-diphenylurea, commonly known as FDU-1, is a chemical compound that has been widely used in scientific research due to its unique properties. FDU-1 is a fluorescent dye that has been used as a probe for studying various biological processes.
作用机制
The mechanism of action of FDU-1 involves its ability to interact with biological molecules and emit fluorescence. FDU-1 has a high quantum yield, which means that it emits a large amount of fluorescence when excited by light. The fluorescence of FDU-1 can be used to monitor the interaction of the compound with biological molecules.
Biochemical and Physiological Effects:
FDU-1 has been shown to have low toxicity and does not interfere with the normal functioning of cells. It has been used in various in vitro and in vivo experiments without causing any adverse effects. FDU-1 has also been shown to be stable in biological fluids, which makes it suitable for use in experiments involving living organisms.
实验室实验的优点和局限性
The advantages of using FDU-1 in lab experiments include its high quantum yield, low toxicity, and stability in biological fluids. FDU-1 is also relatively easy to synthesize, which makes it accessible to researchers. However, the limitations of using FDU-1 include its limited solubility in water, which can make it difficult to use in aqueous solutions. FDU-1 is also sensitive to pH changes, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of FDU-1 in scientific research. One potential application is in the study of protein-protein interactions. FDU-1 could be used to monitor the binding of proteins to each other and to study the dynamics of protein complexes. Another potential application is in the study of lipid bilayers. FDU-1 could be used to study the properties of lipid bilayers and the interaction of lipids with other molecules. Additionally, FDU-1 could be used in the development of new drugs by studying the interaction of small molecules with biological molecules.
Conclusion:
FDU-1 is a fluorescent dye that has been widely used in scientific research due to its unique properties. It has been used as a probe for studying various biological processes and has been shown to have low toxicity and stability in biological fluids. FDU-1 has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of FDU-1 involves the condensation of fluorenone with diphenylurea in the presence of a base. The reaction yields FDU-1 as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
FDU-1 has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the interaction of proteins with membranes, the localization of proteins in cells, and the dynamics of lipid bilayers. FDU-1 has also been used to study the binding of drugs to proteins and the interaction of small molecules with DNA.
属性
IUPAC Name |
3-(9H-fluoren-9-yl)-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c29-26(28(19-11-3-1-4-12-19)20-13-5-2-6-14-20)27-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUESUQDXVDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)

![methyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5131807.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)
![2-(3,4-dimethoxyphenyl)-7-(4-ethyl-1-piperazinyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5131837.png)

![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)

![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)
